molecular formula C22H25N7O6 B13777500 Acetamide, N-(2-((2-cyano-4,6-dinitrophenyl)azo)-4-methoxy-5-((1-methylpentyl)amino)phenyl)- CAS No. 66671-91-8

Acetamide, N-(2-((2-cyano-4,6-dinitrophenyl)azo)-4-methoxy-5-((1-methylpentyl)amino)phenyl)-

Cat. No.: B13777500
CAS No.: 66671-91-8
M. Wt: 483.5 g/mol
InChI Key: NBZOZPOZCNYOOL-UHFFFAOYSA-N
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Description

Acetamide, N-(2-((2-cyano-4,6-dinitrophenyl)azo)-4-methoxy-5-((1-methylpentyl)amino)phenyl)- is a complex organic compound with the molecular formula C26H25N7O5 and a molecular weight of 515.52 . This compound is known for its unique structure, which includes a cyano group, dinitrophenyl group, and an azo linkage. It is primarily used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-((2-cyano-4,6-dinitrophenyl)azo)-4-methoxy-5-((1-methylpentyl)amino)phenyl)- involves multiple stepsThe final step involves the acylation of the amine group with acetamide under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-((2-cyano-4,6-dinitrophenyl)azo)-4-methoxy-5-((1-methylpentyl)amino)phenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, hydroxyl derivatives, and other substituted products .

Scientific Research Applications

Acetamide, N-(2-((2-cyano-4,6-dinitrophenyl)azo)-4-methoxy-5-((1-methylpentyl)amino)phenyl)- is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-((2-cyano-4,6-dinitrophenyl)azo)-4-methoxy-5-((1-methylpentyl)amino)phenyl)- involves its interaction with specific molecular targets and pathways. The compound’s azo linkage and nitro groups play a crucial role in its reactivity and interaction with biological molecules. It can form covalent bonds with nucleophilic sites in proteins and enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(2-((2-cyano-4,6-dinitrophenyl)azo)-4-methoxyphenyl)-
  • Acetamide, N-(2-((2-cyano-4,6-dinitrophenyl)azo)-4-aminophenyl)-
  • Acetamide, N-(2-((2-cyano-4,6-dinitrophenyl)azo)-4-hydroxyphenyl)-

Uniqueness

Compared to similar compounds, Acetamide, N-(2-((2-cyano-4,6-dinitrophenyl)azo)-4-methoxy-5-((1-methylpentyl)amino)phenyl)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group and the 1-methylpentylamino group enhances its solubility and interaction with biological targets .

Properties

CAS No.

66671-91-8

Molecular Formula

C22H25N7O6

Molecular Weight

483.5 g/mol

IUPAC Name

N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(hexan-2-ylamino)-4-methoxyphenyl]acetamide

InChI

InChI=1S/C22H25N7O6/c1-5-6-7-13(2)24-19-10-17(25-14(3)30)18(11-21(19)35-4)26-27-22-15(12-23)8-16(28(31)32)9-20(22)29(33)34/h8-11,13,24H,5-7H2,1-4H3,(H,25,30)

InChI Key

NBZOZPOZCNYOOL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)NC1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C#N)OC

Origin of Product

United States

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